1-Methoxy-5-methylphenazin-5-ium methanesulfonate
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Overview
Description
1-Methoxy-5-methylphenazin-5-ium methanesulfonate is a chemical compound known for its role as an electron-transport mediator. It is a photochemically stable compound that facilitates electron transfer between NAD(P)H and various electron acceptors, such as tetrazolium dyes. This compound is particularly useful in biochemical assays and medical technology due to its stability and efficiency in electron transfer processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-5-methylphenazin-5-ium methanesulfonate can be synthesized from 1-methoxyphenazine. The synthesis involves the methylation of 1-methoxyphenazine using methyl sulfate. The reaction conditions typically include the use of ethanol-ether as a solvent, and the product is recrystallized to achieve high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization and other standard purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-5-methylphenazin-5-ium methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced by NADH or NADPH in the presence of specific enzymes.
Substitution: The methoxy group can be substituted under certain conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: NADH or NADPH are commonly used as reducing agents.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound by NADH results in the formation of a reduced form that can convert tetrazolium salt to purple precipitate formazan .
Scientific Research Applications
1-Methoxy-5-methylphenazin-5-ium methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as an electron mediator in various redox reactions.
Biology: Facilitates electron transfer in biochemical assays, such as lactate dehydrogenase and muscle succinate dehydrogenase assays.
Medicine: Employed in diagnostic assays and medical technology for visualizing dehydrogenase activities.
Industry: Utilized in the manufacturing of diagnostic reagents and other biochemical products .
Mechanism of Action
The mechanism of action of 1-Methoxy-5-methylphenazin-5-ium methanesulfonate involves its role as an electron-transport mediator. It facilitates the transfer of electrons from NAD(P)H to various electron acceptors, such as tetrazolium dyes. This process results in the reduction of the acceptors and the formation of colored products, which can be easily visualized. The compound’s stability and efficiency in electron transfer make it a valuable tool in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
5-Methylphenazinium methyl sulfate: Another electron mediator with similar properties but less stability under light.
1-Hydroxy-5-methylphenazinium methyl sulfate: Similar in function but with a hydroxyl group instead of a methoxy group.
2-Amino-5-methylphenazinium methyl sulfate: Contains an amino group, offering different reactivity and applications.
Uniqueness
1-Methoxy-5-methylphenazin-5-ium methanesulfonate stands out due to its photochemical stability and efficiency in electron transfer processes. Unlike other similar compounds, it does not deteriorate upon storage under scattered light, making it more reliable for long-term use in various applications .
Properties
CAS No. |
116235-84-8 |
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Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methanesulfonate;1-methoxy-5-methylphenazin-5-ium |
InChI |
InChI=1S/C14H13N2O.CH4O3S/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2;1-5(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
CNSDPAKTXOAFGM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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